(-)-alpha-Gurjunene
Description
Significance within Sesquiterpene Chemistry and Natural Products Research
(-)-alpha-Gurjunene belongs to the guaiane (B1240927) class of sesquiterpenes, characterized by a hydroazulene skeleton. Its chemical structure, featuring a unique tricyclic system that includes a cyclopropane (B1198618) ring, has made it a subject of interest for chemists studying the biosynthesis and chemical synthesis of complex natural products. As a volatile organic compound, it contributes to the characteristic aroma of many essential oils. Furthermore, this compound serves as a crucial biochemical precursor to other sesquiterpenoids, such as cyclocolorenone, found in high concentrations in certain plants. documentsdelivered.com Its presence in various plant species also points to its potential ecological roles, including defense mechanisms.
Overview of Historical and Contemporary Research Trajectories on the Compound
Historically, research on this compound has been closely tied to the analysis of essential oils from various botanical sources, with early studies focusing on its isolation and structural elucidation. The compound was first identified as a major component of gurjun balsam, an oleoresin obtained from trees of the Dipterocarpus genus. wikipedia.org
Contemporary research has shifted towards understanding the enzymatic machinery responsible for its production in nature. A significant breakthrough in this area was the isolation and characterization of this compound synthase, the enzyme that catalyzes its formation from farnesyl diphosphate (B83284). documentsdelivered.com Mechanistic studies of this enzyme have provided valuable insights into the intricate cyclization cascades that lead to the formation of sesquiterpenes. While the biosynthesis of this compound is now better understood, its total chemical synthesis remains a complex challenge, with research in this area being less common than studies on its natural extraction and biosynthesis. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCXZDDGSGTVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C(CCC13)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859406 | |
| Record name | 1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-40-7, 112421-19-9 | |
| Record name | 1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4R,4aR,7bS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1aR-(1aα,4α,4aβ,7bα)]-1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Epi-alpha-gurjunene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Chemodiversity in Biological Systems
Distribution and Isolation from Plant Species and Essential Oil Sources
(-)-alpha-Gurjunene is a tricyclic sesquiterpene hydrocarbon found in the essential oils and oleoresins of various plant species. Its distribution is diverse, and it often co-occurs with other terpenes, contributing to the unique aromatic profile of the source plant. The isolation and identification of this compound are typically achieved through hydrodistillation or steam distillation of the plant material, followed by chromatographic and spectroscopic analysis, primarily gas chromatography-mass spectrometry (GC-MS).
Identification in Solidago canadensis (Goldenrod)
The essential oil of Canadian goldenrod, Solidago canadensis, has been a subject of numerous phytochemical investigations, revealing a complex and variable chemical composition. While not always a principal constituent, this compound has been identified in the essential oil of this plant.
Research has shown that the leaves of S. canadensis contain this compound synthase activity. nih.gov This enzyme is responsible for the biosynthesis of this compound, which is considered a likely precursor to cyclocolorenone, another sesquiterpene found in significant quantities in the leaves of this species. nih.gov The purification of this compound synthase from S. canadensis has been achieved through various chromatographic techniques, including anion-exchange chromatography, dye-ligand chromatography, hydroxylapatite chromatography, and gel filtration. nih.gov
Studies on the composition of S. canadensis essential oil from different geographical locations have reported varying concentrations of its components. For instance, some analyses have identified germacrene D, α-pinene, and limonene (B3431351) as the dominant compounds. nih.govresearchgate.netmiraclebotanicals.com The presence and concentration of this compound can be influenced by factors such as the specific chemotype of the plant, the geographical origin, the part of the plant used for extraction (e.g., leaves, inflorescences), and the developmental stage at the time of harvest. researchgate.netmdpi.com
Table 1: Key Findings on this compound in Solidago canadensis
| Research Focus | Key Findings | Citations |
| Enzyme Activity | The leaves of Solidago canadensis contain this compound synthase activity, which is responsible for the biosynthesis of the compound. | nih.gov |
| Purification | This compound synthase has been purified from the plant using various chromatographic methods. | nih.gov |
| Variability | The chemical composition of the essential oil, including the presence of this compound, varies depending on chemotype, location, and plant part. | researchgate.netmdpi.com |
Occurrence in Jatropha ribifolia
This compound has been identified as a constituent of the essential oil of Jatropha ribifolia. Analysis of the essential oil from the aerial parts of this plant has revealed the presence of a diverse array of terpenes.
In one study assessing the volatile chemical composition of J. ribifolia essential oil, this compound was detected at a concentration of 6.98%. researchgate.net The major components in this particular analysis were identified as β-pinene (9.16%) and β-vatirene (8.34%). researchgate.net It is important to note that the chemical profile of essential oils from the Jatropha genus can exhibit significant variation. For example, research on Jatropha curcas seedlings identified γ-gurjunene (13.99%) as a major component in the root essential oil, while other parts of the plant had different dominant compounds. researchgate.net
Table 2: Reported Concentration of this compound in Jatropha ribifolia
| Plant Part | Concentration of this compound | Other Major Components | Citations |
| Aerial Parts | 6.98% | β-pinene (9.16%), β-vatireunene (8.34%) | researchgate.net |
Isolation from Anaphalis nubigena
The essential oil of Anaphalis nubigena, a plant belonging to the Asteraceae family, has been found to contain this compound. This plant is often found at high altitudes.
A study on the essential oil composition of the aerial parts of Anaphalis nubigena var. monocephala, collected from the Pindari glacier region, identified this compound as one of the main constituents. researchgate.netnih.gov The analysis, conducted using gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS), revealed that this compound constituted 6.0% of the total oil. researchgate.netnih.gov The oil was predominantly composed of sesquiterpene hydrocarbons, with other major components being alpha-guaiene (B1239748) (12.3%), gamma-muurolene (B1253906) (10.4%), and gamma-cadinene (8.3%). researchgate.netnih.gov
Table 3: Chemical Composition of Anaphalis nubigena var. monocephala Essential Oil
| Compound | Percentage (%) |
| alpha-Guaiene | 12.3 |
| gamma-Muurolene | 10.4 |
| gamma-Cadinene | 8.3 |
| alpha-Muurolol | 7.4 |
| This compound | 6.0 |
| alpha-Bulnesene | 5.8 |
| Source: researchgate.netnih.gov |
Detection in Humulus lupulus (Hops)
The essential oil of hops, derived from the female flowers of Humulus lupulus, is a key ingredient in brewing, contributing to the aroma and flavor of beer. The chemical composition of hop essential oil is complex and varies significantly between different cultivars and geographical origins. While this compound is not typically a major component, it has been detected in some varieties.
The primary constituents of hop essential oil are generally monoterpenes such as myrcene, and sesquiterpenes like α-humulene and β-caryophyllene. academicjournals.orgnih.gov The relative proportions of these compounds define the aromatic profile of a particular hop variety. For instance, some aroma hop varieties are rich in myrcene, while others are dominated by α-humulene. academicjournals.org
In a study of a wild hop ecotype, γ-gurjunene was identified at a concentration of 0.60%, while α-humulene was the most abundant compound at 37.01%. nih.gov Another analysis of wild hops from Kosovo also reported the presence of α-humulene as a main constituent, with concentrations varying between 1.9% and 28.1% depending on the specific plant population. mfd.org.mk The presence and concentration of this compound are dependent on the specific chemotype of the hop plant.
Presence in Dipterocarpus Species Oleoresins (e.g., Dipterocarpus alatus)
The oleoresin obtained from trees of the Dipterocarpus genus, commonly known as gurjun balsam, is a significant natural source of this compound. In many species, this compound is a major, if not the most abundant, component of the oleoresin.
Research on the oleoresin of Dipterocarpus alatus has consistently shown that this compound is a principal constituent. nih.govnih.govtjnpr.org One study using gas chromatography-mass spectrometry (GC-MS) found that α-gurjunene comprised 30.31% of the oleoresin. nih.govnih.gov Other sesquiterpenes identified in this oleoresin included (-)-isoledene (B1602140) (13.69%), alloaromadendrene (B1252756) (3.28%), and β-caryophyllene (3.14%). nih.gov Another investigation of D. alatus oleoresin from different sources and preparation methods also confirmed this compound as the major component. tjnpr.org
The high concentration of this compound in Dipterocarpus oleoresins makes them a valuable raw material for the extraction of this specific sesquiterpene.
Table 4: Sesquiterpene Composition of Dipterocarpus alatus Oleoresin
| Sesquiterpene | Percentage (%) |
| α-Gurjunene | 30.31 |
| (-)-Isoledene | 13.69 |
| Alloaromadendrene | 3.28 |
| β-Caryophyllene | 3.14 |
| γ-Gurjunene | 3.14 |
| Spathulenol | 1.11 |
| Source: nih.govnih.gov |
Identification in Melaleuca quinquenervia Essential Oils
The essential oil of Melaleuca quinquenervia, commonly known as paperbark or niaouli, exhibits significant chemical variability, with distinct chemotypes being recognized. The presence of this compound in this essential oil is not a defining characteristic of its major chemotypes.
Studies have identified two primary chemotypes of M. quinquenervia. One is characterized by high levels of E-nerolidol and linalool, while the other is rich in 1,8-cineole and viridiflorol (B1683568). www.csiro.auresearchgate.net For instance, an analysis of M. quinquenervia cultivated in Costa Rica showed the leaf oil to contain 1,8-cineole (31.5%) and viridiflorol (21.7%) as major components, with no mention of α-gurjunene. researchgate.netscielo.sa.cr Similarly, another study identified the main components as 1,8-cineole (21.60%), α-pinene (15.93%), and viridiflorol (14.55%). nih.gov
While this compound is not a major constituent of the commonly described chemotypes of M. quinquenervia essential oil, its presence in trace amounts cannot be entirely ruled out, as the chemical composition can be influenced by various factors. However, based on available research, it is not considered a characteristic component of this particular essential oil.
Presence in Cyperus scariosus (previously Cyperus rotundus) Essential Oils
The essential oil of Cyperus scariosus, commonly known as Nagarmotha or Cypriol, is a notable source of this compound. thegoodscentscompany.comvenkatramna-perfumers.com Analysis using Gas Chromatography-Mass Spectrometry (GC-MS) has identified this compound as one of the most abundant compounds in the oil. researchgate.net One study reported its concentration to be as high as 31.82%, highlighting its role as a major chemical marker for this particular essential oil. researchgate.net The compound has also been detected in the essential oil of the related species, Cyperus rotundus, though often in smaller quantities. For instance, studies on C. rotundus from various regions have reported the presence of α-Gurjunene, with concentrations differing based on the plant's origin. nih.govusa-journals.com
| Species | Reported Concentration of α-Gurjunene (%) | Source |
|---|---|---|
| Cyperus scariosus | 31.82 | researchgate.net |
| Cyperus rotundus | 0.14 | nih.gov |
| Cyperus rotundus (Sudan samples) | Present (concentration varies) | usa-journals.com |
Detection in Piper nigrum
This compound is a constituent of the essential oil derived from the fruits of Piper nigrum, or black pepper. nih.govnih.gov While not typically one of the most abundant compounds, its presence contributes to the complex aromatic profile of this globally important spice. nih.govbohrium.com In analyses of black pepper essential oils from various geographical locations, including Madagascar and Brazil, α-Gurjunene has been consistently identified. nih.gov Its concentration is generally low, often found in trace amounts, for example between 0.1% and 0.2% in certain Madagascan oils. nih.gov However, other studies have reported higher concentrations, with one analysis identifying α-gurjunene at 3.81%. cabidigitallibrary.org
Occurrence in Eucalyptus globulus
The essential oil of Eucalyptus globulus, the Tasmanian Blue Gum, is another botanical source containing this compound. usda.gov Although the oil is overwhelmingly dominated by 1,8-cineole (eucalyptol), dozens of other minor compounds, including α-Gurjunene, are present. nih.govderpharmachemica.comiomcworld.com Research has identified its concentration at levels such as 0.35% in the essential oil. derpharmachemica.com Another comparative study also confirmed its presence, reporting concentrations of 0.10% and 0.35% in different oil samples, underscoring the variability in essential oil composition. orientjchem.orgresearchgate.net
Identification in Other Diverse Plant Sources
Beyond the species detailed above, this compound has been identified in a wide array of other plants. It is a namesake compound of Gurjun balsam, an oleoresin extracted from trees of the Dipterocarpus genus. kanhanatureoils.com Its presence has been confirmed in various other plant families and species.
| Plant Species | Common Name | Source |
|---|---|---|
| Anaphalis nubigena | Pearly Everlasting | nih.govebi.ac.uk |
| Jatropha ribifolia | - | nih.gov |
| Solidago canadensis | Canadian Goldenrod | ebi.ac.uknih.gov |
| Humulus lupulus | Hops | nih.gov |
| Various Salvia species | Sage | thegoodscentscompany.com |
| Melaleuca alternifolia | Tea Tree | thegoodscentscompany.com |
Ecological and Biosystemic Roles as a Plant Metabolite
In plants, this compound functions as a specialized metabolite, playing roles in the plant's interaction with its environment.
Research on its Classification as a Volatile Oil Component
This compound is chemically classified as a sesquiterpene, a class of 15-carbon terpenes that are common constituents of essential oils. foodb.canih.gov Its physical properties, including its volatility, allow it to be extracted from plant material via steam distillation, a common method for producing essential oils. ebi.ac.ukbiosynth.com Scientific databases and chemical literature consistently categorize this compound as a volatile oil component, reflecting its natural occurrence in the aromatic, volatile fractions of plant extracts. nih.govebi.ac.uk
Role as a Secondary Metabolite in Plant Systems (e.g., defense, signaling)
Compounds like this compound are classified as secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. usa-journals.comimsc.res.in Instead, they are believed to play a crucial role in the plant's survival and interaction with its ecosystem. The production of sesquiterpenes is often part of a plant's defense strategy against herbivores and pathogens. ebi.ac.uk Furthermore, as a volatile compound, this compound can be involved in plant-to-plant signaling or in attracting pollinators or predators of herbivores. Research into the specific ecological functions of this compound has linked it to various biological activities, such as anti-inflammatory and antimicrobial properties, which are often extensions of a plant's own defense mechanisms. eybna.com
Studies on Allelopathic Potential and Interactions
This compound is a sesquiterpene found in the essential oils of numerous plants. As a volatile organic compound (VOC), it plays a role in the chemical ecology of the producing plant, mediating interactions with other plants, insects, and microbes. Research into its specific functions has highlighted its involvement in allelopathy, phytotoxicity, and antimicrobial and insect-attracting activities.
Allelopathic and Phytotoxic Effects
Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds. Studies on essential oils containing this compound have demonstrated phytotoxic effects, suggesting its role as an allelochemical.
An essential oil extracted from the aboveground parts of Bassia muricata, which contains α-gurjunene as a constituent, showed a significant inhibitory effect on the germination and growth of the weed Chenopodium murale. mdpi.com The oil demonstrated IC₅₀ values of 175.60 µL L⁻¹ for root growth inhibition, 246.65 µL L⁻¹ for shoot growth inhibition, and 308.33 µL L⁻¹ for germination reduction. mdpi.com
Similarly, the essential oil of Curcuma zedoaria, which contains α-gurjunene in small amounts (0.20%), was found to inhibit the germination of both lettuce and tomato seeds. scispace.com The study noted that the root systems of the seedlings were more susceptible to damage than the hypocotyls. scispace.com Another study identified α-gurjunene as a minor component (0.46%) in the essential oil of costmary (Chrysanthemum balsamita), which exhibited an allelopathic suppression effect on the germination of wheat and barley. nih.gov While these studies point to the phytotoxic potential of essential oils containing α-gurjunene, the effects are likely due to the complex interplay of all constituent compounds.
Table 1: Phytotoxic Activity of Essential Oils Containing this compound
| Plant Source | Target Species | This compound Content | Observed Allelopathic Effect | Citation |
|---|---|---|---|---|
| Bassia muricata | Chenopodium murale | Constituent | Significant reduction in root growth (IC₅₀: 175.60 µL L⁻¹), shoot growth (IC₅₀: 246.65 µL L⁻¹), and germination (IC₅₀: 308.33 µL L⁻¹). | mdpi.com |
| Curcuma zedoaria | Lettuce (Lactuca sativa) & Tomato (Solanum lycopersicum) | 0.20% | Inhibition of germination and seedling growth; root system more affected. | scispace.com |
Interactions with Insects and Microbes
Beyond its effects on other plants, this compound is involved in mediating interactions with insects and microorganisms.
Plant-Insect Interactions Volatile organic compounds are crucial for communication between plants and insects. usda.gov Research has shown that this compound is one of the VOCs released by the grass-like plant Cyperus rotundus. nih.gov These volatiles were found to be attractive to gravid Anopheles gambiae mosquitoes, suggesting the compound plays a role in oviposition site selection for this malaria vector. nih.gov Other research has noted that α-gurjunene may be effective against ticks. eybna.com
Plant-Microbe Interactions this compound has been identified as having a role as an antibacterial agent. nih.gov This is supported by studies on essential oils where it is a notable component. The essential oil from the aerial parts of Anaphalis nubigena var. monocephala, containing 6.0% α-gurjunene, was tested for its antimicrobial activity. ebi.ac.uk It showed activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL and against Klebsiella pneumoniae with an MIC of 500 µg/mL. ebi.ac.uk
Table 2: Bio-interactions of this compound
| Interaction Type | Interacting Organism | Source | Observed Effect | Citation |
|---|---|---|---|---|
| Plant-Insect | Anopheles gambiae | Cyperus rotundus | Attraction (component of headspace volatiles for oviposition site selection). | nih.gov |
| Plant-Microbe | Escherichia coli | Anaphalis nubigena | Inhibition (MIC: 125 µg/mL). | ebi.ac.uk |
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Identification and Elucidation: Farnesyl Diphosphate (B83284) (FPP) Metabolism
The biosynthesis of virtually all sesquiterpenes, including (-)-alpha-Gurjunene, begins with the C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP). brainkart.comnih.gov FPP is itself synthesized in the cytosol via the mevalonate (B85504) (MVA) pathway. nih.gov This pathway constructs FPP through the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the fundamental five-carbon building blocks of all terpenoids. nih.gov Once formed, FPP serves as the direct substrate for a class of enzymes known as sesquiterpene synthases. nih.govresearchgate.net These enzymes catalyze the conversion of the linear FPP molecule into a vast array of cyclic and acyclic sesquiterpene structures. brainkart.com The initial step in this conversion is the ionization of FPP, where the diphosphate group is lost, leading to the formation of a farnesyl carbocation. researchgate.net This highly reactive intermediate then undergoes a cascade of cyclizations and rearrangements, directed by the specific synthase enzyme, to yield the final sesquiterpene product. brainkart.comresearchgate.net
Alpha-Gurjunene (B13851181) Synthase (EC 4.2.3.72) Research
The key enzyme responsible for the synthesis of this compound is alpha-gurjunene synthase (EC 4.2.3.72). wikipedia.orgqmul.ac.ukgenome.jp This enzyme's systematic name is (2E,6E)-farnesyl-diphosphate diphosphate-lyase [this compound-forming]. wikipedia.orgqmul.ac.uk Extensive research, particularly on the enzyme isolated from Canadian goldenrod (Solidago canadensis), has provided significant insights into its function and mechanism. wikipedia.orgnih.govebi.ac.uk
Research has demonstrated the presence of this compound synthase activity in the leaves of Solidago canadensis. nih.govebi.ac.uk In one key study, the enzyme was purified 741-fold to apparent homogeneity. nih.gov The purification protocol involved a multi-step chromatographic process, including anion-exchange chromatography using various matrices, dye ligand chromatography, hydroxylapatite chromatography, and finally, gel filtration. nih.govebi.ac.uk Gel filtration chromatography suggested a native molecular mass of 48 kDa for the enzyme, while SDS-PAGE analysis indicated it is a monomeric protein with a denatured mass of 60 kDa. nih.gov
The enzymatic activity of this compound synthase from Solidago canadensis has been thoroughly characterized. The enzyme exhibits maximum activity under specific conditions. It requires the presence of a divalent metal cation, with magnesium (Mg²⁺) being effective for optimal function. nih.govevitachem.com The Michaelis-Menten constant (Km) for the substrate farnesyl diphosphate was determined to be 5.5 µM, indicating a high affinity of the enzyme for its substrate. nih.govebi.ac.uk
| Parameter | Value | Source |
|---|---|---|
| pH Optimum | 7.8 | nih.gov |
| Cofactor Requirement | 10 mM Mg²⁺ | nih.govebi.ac.uk |
| Km for FPP | 5.5 µM | nih.govebi.ac.uk |
A notable characteristic of the alpha-gurjunene synthase from Solidago canadensis is its ability to produce more than one product. qmul.ac.ukgenome.jpexpasy.org Throughout the various purification steps, the activities for synthesizing this compound and (+)-gamma-gurjunene were found to co-purify. nih.govebi.ac.uk Furthermore, analysis of the reaction products under several different assay conditions consistently revealed a product ratio of 91% this compound and 9% (+)-gamma-gurjunene. nih.govebi.ac.uk This consistent ratio strongly suggests that the formation of both structurally related sesquiterpenes is catalyzed by a single enzyme. nih.govebi.ac.uk
| Product | Percentage of Total Product | Source |
|---|---|---|
| This compound | 91% | nih.govebi.ac.uk |
| (+)-gamma-Gurjunene | 9% | nih.govebi.ac.uk |
To probe the complex cyclization cascade, mechanistic studies have been performed using deuterated analogues of the FPP substrate. nih.govebi.ac.uk By incubating the purified enzyme with these isotopically labeled precursors and analyzing the resulting products via mass spectrometry, researchers have been able to postulate a detailed cyclization mechanism. nih.govebi.ac.uk These experiments provide evidence for the specific intramolecular rearrangements that occur within the enzyme's active site, making it plausible that a single synthase can channel the reaction pathway to form both this compound and (+)-gamma-gurjunene. nih.govebi.ac.uk
The conversion of the linear FPP to the complex tricyclic structure of this compound proceeds through several key carbocation intermediates. beilstein-journals.orgrsc.org After the initial ionization of FPP, a 1,10-cyclization leads to the formation of a germacradienyl cation (also referred to as germacrenyl cation). evitachem.combeilstein-journals.org This is followed by a second ring closure to form a bicyclic intermediate, likely bicyclogermacrene (B1253140), which remains bound to the enzyme. wikipedia.orgevitachem.comexpasy.org Isotopic labeling studies have confirmed bicyclogermacrene as the first committed intermediate in the pathway. evitachem.com This intermediate then undergoes further skeletal rearrangement, likely via an aromadendryl or eudesmane-type cation, before a final deprotonation step yields the stable this compound molecule. evitachem.com
Investigation of Enzyme-Bound Intermediates (e.g., bicyclogermacrene)
The biosynthesis of this compound is a fascinating process that involves a cascade of intramolecular cyclizations and rearrangements, all orchestrated within the active site of the enzyme α-gurjunene synthase. A pivotal and transient molecule in this pathway is the enzyme-bound intermediate, bicyclogermacrene. wikipedia.orgnih.gov The formation of this compound is catalyzed by α-gurjunene synthase, an enzyme that has been isolated and studied from various plant sources, notably from the leaves of Solidago canadensis (Canadian goldenrod). nih.gov
Mechanistic studies have provided compelling evidence for the role of bicyclogermacrene as a key intermediate. Research involving the incubation of α-gurjunene synthase with deuterated analogues of the substrate, farnesyl diphosphate (FPP), has been instrumental in elucidating the cyclization mechanism. nih.gov These isotopic labeling experiments have allowed scientists to trace the path of the carbon skeleton as it contorts and cyclizes within the enzyme's active site. The results of these studies strongly support a proposed mechanism where the initial cyclization of FPP leads to the formation of an enzyme-bound bicyclogermacrene intermediate. nih.gov This intermediate, however, is not released but undergoes further stereospecific rearrangement to yield the final product, this compound. nih.gov
It is noteworthy that the α-gurjunene synthase from Solidago canadensis exhibits a degree of product promiscuity, coproducing (+)-gamma-gurjunene alongside this compound in a consistent ratio of approximately 9% to 91%, respectively. nih.gov This observation further underscores the complexity of the enzymatic reaction and the fine-tuned control exerted by the enzyme's active site in directing the fate of the reactive carbocation intermediates. The postulated cyclization mechanism, supported by the deuterium (B1214612) labeling studies, provides a plausible explanation for the concurrent formation of these two structurally related sesquiterpenes from a single enzyme. nih.gov
Below is a table summarizing the key experimental evidence for bicyclogermacrene as an enzyme-bound intermediate in the biosynthesis of this compound.
| Experimental Approach | Organism/Enzyme System | Key Findings | Reference |
| Mechanistic studies with deuterated farnesyl diphosphate analogues | This compound synthase from Solidago canadensis | Mass spectrometry analysis of the products formed supports a cyclization mechanism involving an enzyme-bound bicyclogermacrene intermediate. | nih.gov |
| Product analysis under various assay conditions | This compound synthase from Solidago canadensis | The consistent co-purification and product ratio of this compound and (+)-gamma-gurjunene suggest a common enzymatic origin and a shared intermediate. | nih.gov |
Broader Context of Sesquiterpene Synthases in Terpenoid Biosynthesis
The enzyme responsible for the synthesis of this compound, α-gurjunene synthase, belongs to a large and diverse family of enzymes known as terpene synthases (TPSs), and more specifically, sesquiterpene synthases (SQSs). pnas.orghebmu.edu.cn These enzymes are central to the biosynthesis of the vast and structurally varied class of natural products known as terpenoids. hebmu.edu.cn Sesquiterpene synthases utilize the C15 precursor, farnesyl diphosphate (FPP), to generate a remarkable array of cyclic and acyclic sesquiterpene skeletons. pnas.orgnih.gov
The diversity of sesquiterpene structures is a direct consequence of the evolutionary radiation of sesquiterpene synthases. pnas.org These enzymes are found in a wide range of organisms, including plants, fungi, and bacteria. nih.govnih.gov A striking feature of many sesquiterpene synthases is their ability to produce multiple products from a single FPP substrate. pnas.orghebmu.edu.cn This catalytic promiscuity arises from the complex series of carbocationic intermediates and rearrangements that occur within the enzyme's active site. hebmu.edu.cn The active site of a sesquiterpene synthase provides a template that guides the folding of the flexible FPP substrate and stabilizes the highly reactive carbocation intermediates, but subtle variations in the active site architecture can lead to different reaction outcomes and a diverse product profile. hebmu.edu.cnnih.gov For instance, the γ-humulene synthase from Abies grandis (grand fir) is known to produce over 50 different sesquiterpenes. pnas.org
The table below provides a glimpse into the diversity of sesquiterpene synthases and their products from various organisms, illustrating the breadth of chemical structures generated by this enzyme family.
| Enzyme | Source Organism | Major Product(s) | Minor Product(s) | Reference |
| This compound synthase | Solidago canadensis | This compound (91%) | (+)-gamma-Gurjunene (9%) | nih.gov |
| CubA | Psilocybe cubensis | Cubebol, β-Copaene, δ-Cadinene, Germacrene D | β-Cubebene, β-Elemene, Sativene, Germacrene D-4-ol, τ-Muurolol | nih.govresearchgate.netd-nb.info |
| Cop4 | Coprinopsis cinerea | δ-Cadinene, β-Copaene (in vivo); Germacrene D, Cubebol (in vitro) | Multiple other sesquiterpenes | nih.gov |
| Santalene synthase (SaSS) | Santalum album | α-Santalene, β-Santalene | epi-β-Santalene, exo-α-Bergamotene, exo-β-Bergamotene, (E)-β-Farnesene | researchgate.net |
| 5-epi-aristolochene synthase (TEAS) | Nicotiana tabacum | 5-epi-Aristolochene | - | researchgate.net |
This broader context highlights that the biosynthesis of this compound is a specific example of a widespread and fundamental process in nature: the enzymatic generation of chemical diversity from a common building block. The study of sesquiterpene synthases continues to be an active area of research, with implications for understanding plant-insect interactions, developing new pharmaceuticals, and engineering novel biosynthetic pathways. nih.govmdpi.com
Chemical Transformations and Synthesis Research
Studies on Isomerization to Gamma-Gurjunene (B1614851) in Acidic Media
The structural relationship between α-gurjunene and its isomer, γ-gurjunene, is well-established, with interconversion being a key area of study. While specific studies detailing acid-catalyzed isomerization in laboratory media are not extensively documented in readily available literature, the biosynthetic pathway provides significant insight. Research on (-)-α-gurjunene synthase isolated from Solidago canadensis has shown that this single enzyme coproduces both (-)-α-gurjunene and (+)-γ-gurjunene in a consistent ratio of approximately 91:9.
This enzymatic outcome suggests the formation of a common bicyclogermacrene-like carbocation intermediate. wikipedia.org The stabilization of this cation and the subsequent proton elimination can occur in two different ways, leading to the formation of either the α- or γ-isomer. This enzymatic mechanism, proceeding through a carbocation, is analogous to reactions catalyzed by acidic media, which promote the formation of carbocation intermediates that can undergo rearrangements and subsequent elimination to yield isomeric alkenes. Therefore, it is plausible that treatment of α-gurjunene with acid could facilitate its isomerization to the more stable γ-gurjunene isomer through a similar cationic intermediate.
Oxidative Transformations and Functionalization Research (e.g., epoxide formation)
The trisubstituted double bond in (-)-alpha-gurjunene is a prime site for oxidative functionalization, particularly epoxidation. This reaction is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com The epoxidation of an alkene by a peroxy acid is a concerted reaction where an oxygen atom is transferred from the peroxy acid to the double bond in a single step. youtube.com This process typically occurs with syn-addition, meaning the epoxide ring is formed on one face of the original double bond. youtube.com Given the steric hindrance posed by the rest of the molecular framework, the electrophilic peroxy acid is expected to approach from the less hindered face of the double bond. This transformation converts the alkene functionality into a reactive epoxide ring, which serves as a valuable intermediate for further synthetic modifications. researchgate.net
Table 1: Epoxidation of this compound
| Reactant | Reagent | Product | Transformation Type |
|---|
Reductive Transformations and Product Characterization (e.g., diol formation)
Following oxidative functionalization, the resulting epoxide of α-gurjunene can undergo various reductive transformations. A significant reaction is the ring-opening of the epoxide to form a 1,2-diol. This can be accomplished through hydrolysis under acidic conditions. youtube.comorganic-chemistry.org The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring toward nucleophilic attack by water. youtube.com The nucleophilic attack occurs at one of the two carbons of the epoxide, leading to the opening of the three-membered ring. This process results in the formation of a diol with the two hydroxyl groups in an anti configuration relative to each other. youtube.com The use of hot water can also facilitate this hydrolysis, acting as both the nucleophile and a mild acid catalyst. organic-chemistry.org This transformation is a key step in introducing vicinal diol functionalities into the gurjunene skeleton.
Table 2: Diol Formation from this compound Epoxide
| Reactant | Reagent | Product | Transformation Type |
|---|
Hydroboration Studies and Correlation with Related Compounds
Hydroboration-oxidation represents another fundamental method for the functionalization of the double bond in this compound, yielding an alcohol with anti-Markovnikov regioselectivity. acs.orglibretexts.org The reaction proceeds in two steps. First, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the double bond. masterorganicchemistry.com The boron atom adds to the less-substituted carbon of the double bond, and a hydrogen atom adds to the more-substituted carbon, in a concerted, syn-addition fashion. masterorganicchemistry.comlibretexts.org The steric bulk of the α-gurjunene framework directs the borane to the less hindered face of the molecule. libretexts.org In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). youtube.com This replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. libretexts.org This two-step sequence effectively achieves the syn, anti-Markovnikov hydration of the alkene, providing a specific alcohol product that is correlated with other natural products like cyclocolorenone. acs.org
Table 3: Hydroboration-Oxidation of this compound
| Step | Reactant | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Hydroboration | This compound | BH₃·THF | Trialkylborane intermediate |
Advanced Analytical Methodologies in Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds such as (-)-alpha-Gurjunene, a sesquiterpene commonly found in the essential oils of various plants. thegoodscentscompany.comscribd.com This powerful method combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry, enabling both qualitative and quantitative assessment of individual components within a complex mixture. semanticscholar.orgnih.gov In the context of this compound, GC-MS is instrumental in determining its presence and concentration in plant extracts and essential oils. scribd.comlgbotanicals.com The process involves vaporizing the sample and passing it through a chromatographic column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase. semanticscholar.org As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. nih.gov
For the unambiguous identification of this compound, two key parameters derived from GC-MS analysis are crucial: the Kovats Retention Index (RI) and the mass spectral fragmentation pattern. pherobase.comorientjchem.org The Kovats Index is a standardized, system-independent value that relates the retention time of a compound to that of adjacent n-alkane standards. orientjchem.org This index helps to minimize variations in retention times that can occur between different instruments and analytical conditions, thus providing a more reliable identification marker. orientjchem.orgresearchgate.net For alpha-Gurjunene (B13851181), reported Kovats indices vary depending on the type of GC column used. For instance, on a non-polar DB-5 or HP-5MS column, the Kovats index for alpha-Gurjunene is consistently reported in the range of 1407 to 1412. pherobase.comnih.govresearchgate.net
The mass spectral fragmentation pattern provides further confirmation of the compound's identity. When this compound is subjected to electron impact ionization in the mass spectrometer, it breaks apart into a characteristic pattern of fragment ions. nih.gov The analysis of these fragments, particularly the molecular ion peak (m/z 204) and other significant peaks, allows for comparison with spectral libraries like NIST and Wiley, confirming the structure of the compound. nih.govfoodb.ca
Table 1: Reported Kovats Retention Indices for alpha-Gurjunene on Different GC Columns
| Kovats Index | Column Type | Reference |
| 1407 | HP-5MS | pherobase.com |
| 1409 | DB-5 | pherobase.com |
| 1409 | RTX-5 | pherobase.com |
| 1410 | EC-1 | pherobase.com |
| 1529 | Carbowax 20M | pherobase.com |
| 1412 | HP-5MS | researchgate.net |
GC-MS is the premier technique for the chemical profiling of essential oils, which are complex mixtures of volatile compounds. semanticscholar.orgnih.gov In the analysis of essential oils containing this compound, such as that from Dipterocarpus species, a comprehensive two-dimensional gas chromatography (GC×GC) coupled with a quadrupole mass spectrometer (qMS) can provide an even more detailed profile than conventional one-dimensional GC. researchgate.net This advanced technique allows for the identification of a significantly greater number of compounds, including minor constituents that might be co-eluting in a standard GC analysis. researchgate.net For instance, in the analysis of Gurjun balsam oil, GC-MS can identify and quantify this compound as a major component, alongside other sesquiterpenes like beta-caryophyllene (B1668595) and beta-gurjunene (B1235353). scribd.comlgbotanicals.com The profiling of essential oils is critical for quality control, understanding their biological activities, and identifying potential new sources of valuable compounds like this compound.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) for Targeted Compound Quantification
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serves as a valuable tool for the quantification of specific, often less volatile, compounds in a mixture. In research concerning this compound, HPLC-UV has been employed to quantify it alongside other bioactive compounds in oleoresins and their byproducts. jppres.com For instance, a study on Dipterocarpus alatus oleo-resin and its byproducts from biodiesel production utilized HPLC analysis to quantify α-gurjunene, betulonic acid, and dipterocarpol. jppres.com The compounds were detected at a specific wavelength (210 nm), and their quantities were calculated based on a standard calibration curve. jppres.com This targeted approach allows for accurate and precise measurement of the concentration of this compound, which is essential for studies investigating its biological activity and for the standardization of extracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and stereochemical elucidation of organic molecules like this compound. uni-hamburg.de While GC-MS is excellent for identification based on fragmentation patterns and retention times, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the assignment of its absolute configuration. uni-hamburg.deresearchgate.net Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), are used to piece together the connectivity of atoms and the spatial arrangement of the molecule. uni-hamburg.de The specific chemical shifts and coupling constants observed in the NMR spectrum are unique to the stereoisomer, which is crucial for a compound like gurjunene that has several isomers (alpha, beta, and gamma). wikipedia.org The elucidation of the precise three-dimensional structure is fundamental for understanding its biological activity and mechanism of action.
Solid Phase Microextraction (SPME) as a Sample Preparation Technique for Volatile Compounds
Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices. nih.govpan.olsztyn.pl This method utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase to adsorb analytes from a sample's headspace (HS-SPME) or directly from a liquid sample. nih.govnih.gov The adsorbed compounds are then thermally desorbed directly into the injector of a gas chromatograph for analysis. nih.gov
SPME offers several advantages, including simplicity, speed, and high sensitivity. researchgate.netresearchgate.net Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or carboxen/polydimethylsiloxane (CAR/PDMS), can be used to selectively extract different types of volatile compounds. researchgate.netmdpi.com In the context of this compound research, HS-SPME coupled with GC-MS has been successfully applied to analyze the volatile constituents of various plant materials, providing a rapid and efficient way to profile the chemical composition without the need for solvent extraction. thegoodscentscompany.comresearchgate.netresearchgate.net
Table 2: Comparison of SPME Fiber Coatings for Volatile Compound Extraction
| Fiber Coating | Polarity | Typical Analytes |
| Polydimethylsiloxane (PDMS) | Non-polar | Volatile organic compounds (VOCs) |
| Polyacrylate (PA) | Polar | Polar analytes like phenols and alcohols |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | A wide range of volatile and semi-volatile compounds |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Small volatile molecules, gases |
Spectrophotometric Assays for Biological Activity Screening (e.g., DPPH, ABTS, FRAP for antioxidant activity)
Spectrophotometric assays are widely used for the initial screening of the biological activities of natural compounds like this compound, particularly for assessing antioxidant potential. researchgate.netresearchgate.net These assays are relatively simple, rapid, and can be performed in a high-throughput format.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to scavenge the stable DPPH free radical. nih.govmdpi.com The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is measured spectrophotometrically, and the degree of color change is proportional to the antioxidant activity. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, which has a characteristic blue-green color. nih.gov The ability of a compound to quench this radical is determined by the decrease in absorbance. nih.gov The ABTS assay is often considered more sensitive than the DPPH assay for some compounds. nih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. nih.govresearchgate.net The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the intensity of the color is proportional to the antioxidant capacity. fn-test.com
Studies have utilized these assays to evaluate the antioxidant properties of oleoresins rich in this compound. researchgate.netresearchgate.net For example, research on Dipterocarpus alatus oleoresin has shown a correlation between the this compound content and the antioxidant activity as measured by DPPH, ABTS, and FRAP assays. jppres.comresearchgate.netresearchgate.net
Table 3: Overview of Spectrophotometric Assays for Antioxidant Activity
| Assay | Principle | Measured Change |
| DPPH | Radical Scavenging | Decrease in absorbance of DPPH radical |
| ABTS | Radical Scavenging | Decrease in absorbance of ABTS radical cation |
| FRAP | Reduction of Ferric Iron | Increase in absorbance due to formation of Fe²⁺-TPTZ complex |
Mechanistic Investigations of Biological Interactions and Activities
Research on Antimicrobial Mechanisms
(-)-alpha-Gurjunene is a component of many essential oils that have demonstrated broad-spectrum antimicrobial activity. thegoodscentscompany.comnih.gov While comprehensive studies on the isolated compound are limited, research on related sesquiterpenes and essential oils containing this compound provides insight into its potential antimicrobial mechanisms and efficacy.
Antibacterial Activity Studies Against Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis)
The antibacterial potential of essential oils rich in sesquiterpenes has been evaluated against a range of pathogenic bacteria. Studies often assess the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. scholaris.ca Gram-positive bacteria, such as Bacillus subtilis, have been shown to be more susceptible to hydrophobic compounds like sesquiterpenes compared to Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. acgpubs.org This difference is often attributed to the outer membrane of Gram-negative bacteria, which acts as a hydrophilic barrier. acgpubs.org
While specific MIC values for pure this compound against these exact strains are not extensively documented in the reviewed literature, data from other sesquiterpenes illustrate the general antibacterial potency of this class of compounds. For instance, studies on other sesquiterpenoids have reported varying levels of activity.
Table 1: Examples of Antibacterial Activity of Various Sesquiterpenes
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Cryptomeridiol | Staphylococcus aureus | Inhibitory zone of 8 mm (50 μg/disk) | nih.gov |
| Gracilone | Bacillus subtilis | Inhibitory zone of 14.3 mm (50 μg/disk) | nih.gov |
| Gracilone | Escherichia coli | Inhibitory zone of 14.4 mm (50 μg/disk) | nih.gov |
| A sesquiterpenoid lactone | Bacillus subtilis | 6-8 mm inhibitory zone | nih.gov |
Antifungal Activity Investigations
The antifungal properties of sesquiterpenes are also a significant area of research. Essential oils containing this compound have been investigated for their effects on various fungal species. thegoodscentscompany.comnih.gov The lipophilic nature of sesquiterpenes is believed to facilitate their interaction with fungal cell membranes, leading to growth inhibition. nih.gov
Similar to the antibacterial data, specific studies quantifying the antifungal activity of isolated this compound are scarce. However, research on other sesquiterpenes provides a framework for its potential efficacy. For example, certain sesquiterpenoids have demonstrated significant activity against clinically relevant fungi, such as Candida albicans and Microsporum gypseum. nih.gov
Table 2: Examples of Antifungal Activity of Sesquiterpenes
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Shizukaol A | Candida albicans | 16 | nih.gov |
| Shizukaol A | Microsporum gypseum | 4.0 | nih.gov |
| Chlorajaponilide C | Candida albicans | 26.8 | nih.gov |
Proposed Mechanisms Involving Cellular Membrane Disruption
The primary proposed mechanism for the antimicrobial action of sesquiterpenes, including likely this compound, involves the disruption of the bacterial cell membrane. nih.govmdpi.com The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane. nih.govmdpi.com This insertion is thought to disrupt the structural integrity and fluidity of the membrane. nih.gov
This disruption can lead to several detrimental effects for the microbial cell:
Increased Permeability: The integration of sesquiterpene molecules into the membrane can create pores or channels, leading to a loss of selective permeability. nih.govrsc.org
Leakage of Cellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+), ATP, nucleic acids, and proteins. nih.gov
Disruption of Cellular Processes: The dissipation of ion gradients across the membrane disrupts critical cellular processes like ATP synthesis and solute transport, ultimately leading to cell death. mdpi.com
This mechanism is supported by studies on various sesquiterpenes and essential oils, which have demonstrated their ability to cause significant damage to the morphology and integrity of bacterial and fungal cells. nih.govnih.gov
Research on Anti-inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Sesquiterpenes are widely investigated for their anti-inflammatory properties. researchgate.net
In Vitro Inhibition of Protein Denaturation
One of the causes of inflammation is the denaturation of proteins. unair.ac.id The ability of a compound to prevent protein denaturation can be indicative of its anti-inflammatory potential. This is often tested in vitro using proteins like bovine serum albumin (BSA) or egg albumin, which are induced to denature by heat. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit heat-induced protein denaturation.
Table 3: Conceptual Representation of Protein Denaturation Inhibition Assay
| Test Substance | Concentration (μg/mL) | % Inhibition of Denaturation |
|---|---|---|
| Plant Extract (Example) | 100 | Value |
| 250 | Value | |
| 500 | Value | |
| Diclofenac Sodium (Standard) | 100 | Value |
This table illustrates the type of data generated from a protein denaturation assay, showing a dose-dependent inhibition. nih.gov
Studies on the Inhibition of Nitric Oxide (NO) Production in Murine Macrophages (RAW 264.7 cells)
Nitric oxide (NO) is a key signaling molecule in the inflammatory process. While it has protective roles, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can lead to tissue damage and chronic inflammation. veterinaryworld.org Therefore, the inhibition of NO production in activated macrophages, such as the RAW 264.7 cell line, is a common method for screening potential anti-inflammatory agents. nih.govmdpi.com
Several studies have demonstrated that sesquiterpenes can effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govnih.gov This inhibition often occurs through the downregulation of iNOS gene expression. Although direct studies on this compound are limited, the consistent activity of other sesquiterpenes in this assay suggests a plausible mechanism for its potential anti-inflammatory effects.
Table 4: Inhibition of Nitric Oxide (NO) Production by Various Terpenoid Compounds in LPS-Stimulated RAW 264.7 Cells
| Compound | Compound Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Epimuqubilin A | Norsesterterpene Peroxide | 7.4 | nih.govmdpi.com |
| Sigmosceptrellin A | Norsesterterpene Peroxide | 9.9 | nih.govmdpi.com |
| Unnamed cyclic peroxide ester | Norsesterterpene Peroxide | 23.8 | mdpi.com |
| Epimuqubilin B | Norsesterterpene Peroxide | 65.7 | mdpi.com |
IC₅₀ represents the concentration required to inhibit 50% of nitric oxide production.
Research on Antioxidant Properties and Free Radical Scavenging Mechanisms
The antioxidant potential of this compound has been a subject of scientific inquiry, with studies aiming to elucidate its capacity to neutralize free radicals. The mechanisms underlying these properties are fundamental to understanding its potential role in mitigating oxidative stress-related cellular damage. Research in this area often employs a variety of assays to measure antioxidant activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netnih.govresearchgate.net
These assays are based on different reaction mechanisms. The DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. researchgate.netnih.gov The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov The collective results from these assays provide a comprehensive profile of a compound's antioxidant capabilities.
While specific IC₅₀ values for the free radical scavenging activity of pure this compound are not extensively documented in publicly available literature, graphical data from a study comparing oleoresin samples from Dipterocarpus alatus with pure this compound and the standard antioxidant Trolox provides some insight. In this visual representation, the antioxidant activity of this compound was evaluated using DPPH, ABTS, and FRAP assays. The data suggests that this compound does possess antioxidant activity, although it appears to be less potent than the standard, Trolox. researchgate.netnih.gov The oleoresin from D. alatus, which contains a significant amount of α-gurjunene, also demonstrated antioxidant properties. researchgate.netnih.gov
Antioxidant Activity of this compound and Related Oleoresin
| Sample | DPPH Scavenging Activity | ABTS Scavenging Activity | FRAP Assay Results |
|---|---|---|---|
| This compound | Data not available in specific units | Data not available in specific units | Data not available in specific units |
| D. alatus Oleoresin | Exhibited activity | Exhibited activity | Exhibited activity |
| Trolox (Standard) | High activity | High activity | High activity |
Note: Specific quantitative data for pure this compound is not available in the reviewed literature. The table reflects the qualitative findings from comparative studies.
Investigation of In Vitro Cytotoxic Effects Against Cancer Cell Lines (e.g., SK-MEL-2, HCT 116, SiHa, SK-LU-1, U937)
The cytotoxic potential of this compound has been investigated against a panel of human cancer cell lines, primarily through studies on the oleoresin of Dipterocarpus alatus, where α-gurjunene is a major constituent. researchgate.netnih.gov These studies provide valuable, albeit indirect, evidence of its potential anticancer properties.
Research on the oleo-resin of D. alatus has demonstrated cytotoxic activity against several cancer cell lines, including human melanoma (SK-MEL-2), colon carcinoma (HCT 116), cervical cancer (SiHa), lung adenocarcinoma (SK-LU-1), and histiocytic lymphoma (U937) cells. researchgate.netjppres.comjppres.com The cytotoxic effects of the oleo-resin are often attributed to its rich sesquiterpene content, with this compound being a prominent component, sometimes comprising over 30% of the resin. researchgate.netnih.gov
One study reported that the oleo-resin of D. alatus showed good cytotoxic activity against SiHa cancer cells. jppres.comjppres.com Furthermore, all tested samples of the oleo-resin displayed more potent cytotoxic activity against the U937 cell line compared to HCT116, SK-LU-1, SK-MEL-2, and SiHa cells. researchgate.netnih.gov In fact, the oleo-resin was found to be more cytotoxic than the standard anticancer drug melphalan (B128) against U937 cells. researchgate.netnih.gov
However, it is crucial to note that direct IC₅₀ values for pure this compound against these specific cell lines are not consistently reported in the available scientific literature. One study even reported that α-gurjunene, along with alloaromadendrene (B1252756), showed no anticancer activity in their investigation, highlighting the complexity of attributing the bioactivity of a complex mixture to a single component. nih.gov The cytotoxic effects of the oleo-resin are likely the result of a synergistic interaction between its various chemical constituents, including other sesquiterpenes and triterpenes. nih.gov
Cytotoxicity of Dipterocarpus alatus Oleo-Resin (Rich in this compound) Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC₅₀ (µg/mL) of D. alatus Oleo-Resin | IC₅₀ (µg/mL) of Melphalan (Standard) |
|---|---|---|---|
| SK-MEL-2 | Melanoma | >100 | 20.3 ± 1.1 |
| HCT 116 | Colon Carcinoma | >100 | 18.5 ± 0.5 |
| SiHa | Cervical Cancer | 89.1 ± 3.4 | 12.8 ± 0.7 |
| SK-LU-1 | Lung Adenocarcinoma | >100 | 15.4 ± 1.2 |
| U937 | Histiocytic Lymphoma | 63.3 ± 2.1 | 228.4 ± 8.8 |
Data sourced from a study on D. alatus oleo-resin. researchgate.net It is important to note that these values represent the activity of the whole oleo-resin and not of pure this compound.
Future Research Directions and Translational Perspectives
Advancements in Enzyme Engineering for Enhanced Sesquiterpene Production
The industrial production of sesquiterpenes, including (-)-alpha-Gurjunene, through microbial fermentation is an area of intense research, driven by the need for sustainable and high-yield sources. nih.gov Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae provides a powerful platform for this purpose. nih.govnih.gov Key strategies involve the engineering of enzymes and metabolic pathways to increase the availability of the precursor molecule, farnesyl diphosphate (B83284) (FPP), and to improve the efficiency of the specific terpene synthases that catalyze the final conversion step. nih.govfrontiersin.org
The enzyme responsible for the biosynthesis of this compound is this compound synthase, which has been isolated and characterized from Solidago canadensis (goldenrod). nih.govebi.ac.uk This synthase converts FPP into primarily this compound (91%) and a smaller amount of (+)-gamma-gurjunene (9%). nih.govebi.ac.uk Engineering efforts focus on several key areas:
Host and Pathway Engineering: Synthetic biology tools are used to create customized microbial hosts. nih.gov This includes optimizing the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to channel more metabolic flux towards FPP. nih.gov For instance, overexpressing genes of the MVA pathway can significantly boost the precursor supply for sesquiterpene synthesis. nih.gov
Enzyme Modification: The terpene synthases themselves are prime targets for protein engineering. Techniques such as site-directed mutagenesis can be employed to enhance catalytic activity and product specificity. nih.govresearchgate.net For example, modifications to an α-farnesene synthase resulted in a variant with considerably increased production. nih.gov Similarly, engineering guaiene (B7798472) synthases, which are related sesquiterpene synthases, has been shown to increase the selective production of specific isomers. google.com
The table below summarizes key enzyme engineering strategies and their impact on the production of various sesquiterpenes, illustrating the potential approaches for enhancing this compound synthesis.
| Engineering Strategy | Target Enzyme/Pathway | Host Organism | Outcome | Reference(s) |
| Site-Directed Mutagenesis | α-Farnesene Synthase (AFS) | Saccharomyces cerevisiae | Increased α-farnesene production. | nih.gov |
| Precursor Pathway Overexpression | Mevalonate (MVA) Pathway | Methanosarcina acetivorans | Slightly increased bisabolene (B7822174) yield, achieved earlier. | nih.gov |
| N-terminal Truncation/Fusion Tags | Various Terpene Synthases | Escherichia coli | Improved protein expression and enzyme efficiency. | researchgate.net |
| Rational Motif Engineering | α-Guaiene Synthase | Not Specified | Increased selective production of α-guaiene. | google.com |
| Repression of Competing Pathways | ERG9 (squalene synthase) | Saccharomyces cerevisiae | Increased metabolic flux towards sesquiterpenoids. | researchgate.net |
Exploration of Novel Synthetic Methodologies for Chemical Modification and Analogue Generation
While biosynthesis offers a route to natural sesquiterpenes, chemical synthesis and modification are crucial for creating novel analogues with potentially new or enhanced functions. nih.gov The structural complexity of molecules like this compound presents a significant challenge, prompting the development of innovative synthetic strategies.
Recent advancements in organic synthesis offer powerful tools for this purpose:
Site-Specific Chemical Modification: This approach allows for the precise introduction of unnatural catalytic residues or functional groups into a molecule. nih.gov By combining precision engineering with methods like chemical ligation and the incorporation of unnatural amino acids, it's possible to develop enzymes with new catalytic activities, which can then be used to create modified sesquiterpenes. nih.gov
Cycloaddition-Based Approaches: Modular and cycloaddition-based strategies have been successfully used to synthesize complex sesquiterpene-tropolones. nih.gov This methodology allows for the systematic investigation of reactions and can be guided by computational modeling to achieve desired stereochemical outcomes. nih.gov Such approaches could be adapted to the gurjunene skeleton to generate a library of new compounds.
Mechanochemistry and Solvent-Free Reactions: Techniques like high-speed ball milling (HSBM) are emerging as sustainable alternatives to traditional solvent-based synthesis. mdpi.com Mechanoenzymatic methods, for example, have been used to synthesize dipeptides and could potentially be applied to modify sesquiterpene structures, offering a green chemistry approach to analogue generation. mdpi.com
These methodologies expand the chemical space around the this compound scaffold, enabling the generation of derivatives for structure-activity relationship (SAR) studies and the discovery of new applications.
Application of Advanced Computational Techniques in Biosynthesis and Mechanism Research
Understanding the complex reaction mechanisms of sesquiterpene synthases is fundamental to engineering them effectively. pnas.org Advanced computational techniques are becoming indispensable for elucidating these intricate biosynthetic pathways. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is a powerful tool for studying enzyme catalysis. researchgate.net The reactive part of the system (the substrate and active site residues) is treated with high-level quantum mechanics, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics. nih.gov QM/MM simulations can map the entire reaction pathway, identify key intermediates and transition states, and explain the origins of product specificity in enzymes like this compound synthase. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of enzymes. ethz.ch By simulating the motion of atoms over time, researchers can explore how the enzyme's structure fluctuates, how the substrate binds to the active site, and how these dynamics influence the catalytic outcome. This is crucial as terpene synthases are known to undergo significant conformational changes during their catalytic cycle.
Machine Learning (ML): ML is increasingly being used to predict enzyme function from sequence and structure data. nih.govplos.org For sesquiterpene synthases, where sequence similarity does not always correlate with function, ML models can predict substrate specificity and the type of carbocation intermediates formed, which largely determines the final product skeleton. nih.govplos.org ML can also be combined with QM/MM (QML/MM) to accelerate computationally expensive simulations, making it feasible to study larger systems over longer timescales. ethz.chresearchgate.net
The table below highlights the application of these computational methods in the study of sesquiterpene biosynthesis.
| Computational Technique | Application in Biosynthesis Research | Key Insights Provided | Reference(s) |
| QM/MM | Elucidating reaction mechanisms of terpene synthases. | Identification of carbocation intermediates, transition state energies, and mechanistic pathways. | nih.govresearchgate.net |
| Molecular Dynamics (MD) | Studying enzyme-substrate binding and protein dynamics. | Understanding conformational changes, substrate channeling, and the role of the protein environment. | ethz.ch |
| Machine Learning (ML) | Predicting enzyme function from sequence/structure. | Prediction of precursor cation specificity and identification of key residues influencing reaction pathways. | nih.govplos.org |
| (QM)ML/MM | Accelerating QM/MM simulations. | Enables study of larger systems and longer timescales with quantum accuracy for thermodynamics and kinetics. | ethz.chresearchgate.net |
Development of Innovative Analytical Approaches for Comprehensive Characterization and Quantification in Complex Matrices
The accurate characterization and quantification of this compound, often found within complex mixtures like essential oils, requires sophisticated analytical methods. mdpi.com Innovations in analytical chemistry are continuously improving the sensitivity, selectivity, and speed of this process.
Advanced Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) remain the cornerstone methods for analyzing sesquiterpenes. nih.govresearchgate.net The use of fused-silica capillary columns in GC allows for high-resolution separation of volatile compounds. researchgate.net For less volatile or thermally sensitive derivatives, HPLC is the method of choice. nih.gov The development of new stationary phases and techniques like comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced separation power for extremely complex samples.
Hyphenated Mass Spectrometry (MS) Techniques: The combination of chromatography with mass spectrometry (e.g., GC-MS, HPLC-MS) is the most widespread and powerful approach for the identification and quantification of sesquiterpenes. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, facilitating unambiguous formula determination. azolifesciences.com Tandem mass spectrometry (MS/MS) allows for structural elucidation by analyzing fragment ions. nih.gov
Novel Sample Preparation Methods: The effectiveness of any analytical method depends heavily on sample preparation. cabidigitallibrary.org Innovative techniques aim to selectively isolate and enrich target analytes from the matrix. mdpi.com Magnetic Solid-Phase Extraction (MSPE) is one such approach that uses magnetic nanoparticles functionalized to bind specific compounds, allowing for their rapid and efficient extraction from complex samples like food and environmental matrices. cabidigitallibrary.org
The following table compares various analytical techniques used for the analysis of sesquiterpenes.
| Analytical Technique | Principle | Primary Use for Sesquiterpenes | Advantages | Reference(s) |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection. | Identification and quantification of volatile sesquiterpenes in essential oils. | High resolution, extensive spectral libraries for identification. | nih.govresearchgate.net |
| HPLC-MS | Separation by polarity, followed by mass-based detection. | Analysis of less volatile or thermally labile sesquiterpene derivatives. | Suitable for a wide range of polarities, soft ionization techniques. | nih.govresearchgate.net |
| UHPLC-HRMS | High-pressure liquid chromatography for fast separation, with high-resolution mass detection. | Precise identification and quantification in complex matrices. | High speed, high sensitivity, and accurate mass for formula determination. | mdpi.comazolifesciences.com |
| GC×GC-TOFMS | Comprehensive two-dimensional GC separation coupled with time-of-flight mass spectrometry. | In-depth profiling of highly complex volatile mixtures. | Exceptional separation power and resolving capacity. | thegoodscentscompany.com |
Q & A
Basic: What are the standard protocols for isolating (-)-α-Gurjunene from natural sources?
Methodological Answer:
Isolation typically involves steam distillation or solvent extraction (e.g., hexane/ethanol) followed by chromatographic purification (column chromatography or HPLC). Key steps include:
- Source Selection : Prioritize plant families like Dipterocarpaceae, where the compound is abundant.
- Quality Control : Use GC-MS to confirm purity (>95%) and NMR (¹H/¹³C) for structural validation .
- Yield Optimization : Adjust extraction parameters (temperature, solvent polarity) based on matrix complexity .
Basic: Which analytical techniques are most reliable for characterizing (-)-α-Gurjunene?
Methodological Answer:
- GC-MS : Ideal for volatile compound identification via retention indices and mass spectral libraries.
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry; DEPT/HSQC clarifies carbon environments.
- Chiral HPLC : Critical for enantiomeric purity assessment .
Advanced Tip: Combine with IR spectroscopy to confirm functional groups absent in NMR data .
Advanced: How can researchers resolve contradictions in reported biosynthetic pathways of (-)-α-Gurjunene?
Methodological Answer:
- Isotopic Labeling : Track precursor incorporation (e.g., mevalonate vs. methylerythritol pathways) in plant cell cultures.
- Enzyme Knockout Studies : Use CRISPR/Cas9 to silence candidate genes (e.g., terpene synthases) and monitor metabolite shifts.
- Comparative Metabolomics : Analyze pathway intermediates across related species to identify conserved enzymatic steps .
Advanced: What experimental designs address conflicting data on (-)-α-Gurjunene’s pharmacological activity?
Methodological Answer:
- Dose-Response Curves : Standardize concentrations (e.g., 0.1–100 µM) across cell lines (e.g., RAW264.7 for anti-inflammatory assays).
- Negative Controls : Include α-humulene (structural analog) to isolate stereospecific effects.
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate in vivo/in vitro discrepancies .
Basic: What in vitro models are suitable for studying (-)-α-Gurjunene’s anti-inflammatory properties?
Methodological Answer:
- Macrophage Models : LPS-induced TNF-α/IL-6 secretion in RAW264.7 or THP-1 cells.
- NF-κB Reporter Assays : Quantify pathway inhibition via luciferase activity.
- Cytotoxicity Screening : Pre-test compounds on HEK293 cells to rule out nonspecific effects .
Advanced: How does (-)-α-Gurjunene’s chirality influence its ecological interactions?
Methodological Answer:
- Enantiomer-Specific Bioassays : Compare (+)- and (-)-forms in insect repellency/attraction trials (e.g., Drosophila olfactometers).
- Field Studies : Monitor herbivory rates in plants with varying enantiomeric ratios.
- Molecular Dynamics Simulations : Predict binding affinities to insect olfactory receptors .
Advanced: What strategies optimize (-)-α-Gurjunene’s stability in formulation studies?
Methodological Answer:
- Accelerated Stability Testing : Expose to heat (40°C)/humidity (75% RH) and monitor degradation via HPLC.
- Microencapsulation : Use β-cyclodextrin or liposomes to enhance thermal/oxidative resistance.
- Antioxidant Cocktails : Add BHT or ascorbic acid to prevent auto-oxidation .
Basic: What are the ecological roles of (-)-α-Gurjunene in plant defense mechanisms?
Methodological Answer:
- Herbivore Deterrence : Test in dual-choice assays with leaf disks treated vs. untreated.
- Pathogen Inhibition : Screen against fungal phytopathogens (e.g., Fusarium spp.) via agar diffusion.
- Volatile Organic Compound (VOC) Analysis : Use PTR-TOF-MS to quantify emission kinetics during herbivory .
Advanced: How can computational modeling predict (-)-α-Gurjunene’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or TRPV1 channels.
- QSAR Models : Corolate structural descriptors (logP, polar surface area) with bioactivity data.
- Machine Learning : Train classifiers on existing terpenoid datasets to predict novel targets .
Advanced: What methodologies validate (-)-α-Gurjunene’s synergistic effects in essential oil blends?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
